N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide
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Overview
Description
N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with 2-bromopyridine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using chlorine gas or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, thereby modulating their activity. The thiazole and pyridine rings play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
365429-20-5 |
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Molecular Formula |
C18H16ClN3OS |
Molecular Weight |
357.9 g/mol |
IUPAC Name |
N-[4-[4-(3-chlorophenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-yl]propanamide |
InChI |
InChI=1S/C18H16ClN3OS/c1-3-16(23)22-15-10-13(7-8-20-15)18-17(21-11(2)24-18)12-5-4-6-14(19)9-12/h4-10H,3H2,1-2H3,(H,20,22,23) |
InChI Key |
ASTRXNHXBQFXDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NC=CC(=C1)C2=C(N=C(S2)C)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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